molecular formula C18H18N2OS B245078 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide

Cat. No. B245078
M. Wt: 310.4 g/mol
InChI Key: YVTFHQIKXPWGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide, also known as BTA-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole derivatives, which have been reported to possess a wide range of pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide is not fully understood. However, it has been reported to modulate various signaling pathways such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways. N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide has been reported to exhibit various biochemical and physiological effects. In animal models, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been reported to improve cognitive function and memory. In cancer cells, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide has been reported to induce apoptosis and inhibit angiogenesis. In infectious diseases, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide has been reported to exhibit antiviral activity.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide has several advantages for lab experiments. It is a relatively stable compound and can be synthesized in large quantities. It has also been shown to exhibit low toxicity in animal models. However, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Further studies are needed to determine the optimal dosage and administration route for N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide.

Future Directions

There are several future directions for N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide research. One potential area of research is the development of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another potential area of research is the development of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide as an anticancer agent. Further studies are also needed to determine the optimal dosage and administration route for N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide in various disease models. Additionally, the development of novel N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide analogs with improved pharmacological properties is an area of future research.
Conclusion:
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide is a promising compound with potential therapeutic applications in various fields such as neurology, oncology, and infectious diseases. Its mechanism of action is not fully understood, but it has been reported to modulate various signaling pathways and inhibit HDAC activity. N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide has several advantages for lab experiments, but further studies are needed to determine its optimal dosage and administration route. Future research on N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide may lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide involves the reaction of 2-aminothiophenol and 2-methylphenacyl bromide in the presence of a base. The reaction yields N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide as the final product. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide has been extensively studied for its potential therapeutic applications in various fields such as neurology, oncology, and infectious diseases. In neurology, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In oncology, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide has been reported to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide

InChI

InChI=1S/C18H18N2OS/c1-3-6-17(21)19-15-11-13(10-9-12(15)2)18-20-14-7-4-5-8-16(14)22-18/h4-5,7-11H,3,6H2,1-2H3,(H,19,21)

InChI Key

YVTFHQIKXPWGQW-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)C

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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